molecular formula C12H10FN3O5 B2667376 methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1005577-10-5

methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No. B2667376
M. Wt: 295.226
InChI Key: JAEPYPBHFMDJQH-UHFFFAOYSA-N
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Description

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the growth of certain bacteria by targeting their cell walls.

Biochemical And Physiological Effects

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have antitumor activity against certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory activity in animal models of inflammation.

Advantages And Limitations For Lab Experiments

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is commercially available. It can be used as a reference standard for analytical purposes, and it has potential applications in the synthesis of other compounds. However, its limitations include its potential toxicity and limited studies on its biological activities.

Future Directions

There are several future directions for the study of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate. One direction is to further investigate its potential biological activities, such as its antimicrobial, antitumor, and anti-inflammatory properties. Another direction is to study its toxicity and safety profile. Additionally, it can be used as a building block for the synthesis of other compounds with similar structures, which can be studied for their potential biological activities.

Synthesis Methods

The synthesis of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves several steps. It begins with the reaction of 5-fluoro-2-nitrophenol with paraformaldehyde to form 5-fluoro-2-nitrobenzyl alcohol. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and triethylamine to form the desired compound. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has potential applications in scientific research. It can be used as a building block for the synthesis of other compounds with similar structures. It can also be used as a reference standard for analytical purposes. Additionally, it has been studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O5/c1-20-12(17)9-4-5-15(14-9)7-21-11-6-8(13)2-3-10(11)16(18)19/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEPYPBHFMDJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

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